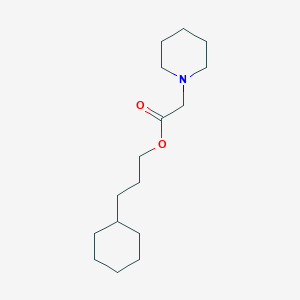

![molecular formula C26H21N3O6 B11646835 [3-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate](/img/structure/B11646835.png)

[3-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[3-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate: is a complex organic compound with a unique structure. Let’s break it down:

Core Structure: The compound consists of a central tetracyclic ring system, which includes three nitrogen atoms and five carbon atoms. The acetyl group (CH₃CO-) is attached to one of the nitrogen atoms, and the phenyl group (C₆H₅-) is attached to another carbon atom. The overall structure is highly conjugated and aromatic.

Métodos De Preparación

Synthetic Routes::

Cycloaddition Approach: One synthetic route involves a cycloaddition reaction between a suitable precursor (such as a triene or diene) and a nitrogen-containing compound. The reaction conditions and reagents can be tailored to achieve the desired tetracyclic framework.

Multistep Synthesis: Another approach involves a multistep synthesis, starting from simpler building blocks. For example, a Diels-Alder reaction followed by subsequent functional group manipulations can lead to the desired compound.

Industrial Production:: Industrial-scale production typically involves efficient and scalable methods. Optimization of reaction conditions, catalysts, and purification steps is crucial.

Análisis De Reacciones Químicas

Reactivity::

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various functional groups (e.g., ketones, aldehydes).

Reduction: Reduction of the carbonyl group (acetyl) can yield corresponding alcohols.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Hydroxylamine: Used to form oximes from the acetyl group.

Hydrazine: Reacts with the carbonyl group to form hydrazones.

- Oxime derivatives

- Hydrazones

Aplicaciones Científicas De Investigación

Chemistry::

Building Block: The compound serves as a versatile building block for designing complex molecules.

Fluorescent Probes: Modified versions can be used as fluorescent probes in chemical biology.

Antimicrobial Properties: Some derivatives exhibit antibacterial and antifungal activities.

Antitumor Potential: Research is ongoing to explore its potential as an antitumor agent.

Enzyme Inhibition: It may interact with specific enzymes due to its unique structure.

Materials Science: The compound’s conjugated system makes it interesting for materials like organic semiconductors.

Mecanismo De Acción

The compound likely interacts with cellular targets, affecting pathways related to cell growth, metabolism, or signaling. Further studies are needed to elucidate its precise mechanism.

Comparación Con Compuestos Similares

While there are no direct analogs, its tetracyclic core sets it apart from other compounds. Similar structures include imidazoles and other heterocycles.

Propiedades

Fórmula molecular |

C26H21N3O6 |

|---|---|

Peso molecular |

471.5 g/mol |

Nombre IUPAC |

[3-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate |

InChI |

InChI=1S/C26H21N3O6/c1-13(30)29-22-17-10-5-6-11-18(17)23(32)20(22)19(15-8-7-9-16(12-15)35-14(2)31)21-24(29)27(3)26(34)28(4)25(21)33/h5-12,19H,1-4H3 |

Clave InChI |

HMJYYRYQXBBCKV-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)N1C2=C(C(C3=C1N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)OC(=O)C)C(=O)C5=CC=CC=C52 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6Z)-6-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646752.png)

![2-[(4-Methoxy-phenylcarbamoyl)-methyl]-3-phenyl-butyric acid](/img/structure/B11646765.png)

![(4E)-4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11646774.png)

![5-[(3-Iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11646785.png)

![2-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11646788.png)

![8-methoxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11646795.png)

![3-amino-N-(3,4-dichlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11646813.png)

![methyl 6-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11646821.png)

![(5Z)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11646839.png)

![Methyl 4-[5-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoate](/img/structure/B11646852.png)